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molecular formula C12H18O B8378657 2,5-Dipropylphenol

2,5-Dipropylphenol

Cat. No. B8378657
M. Wt: 178.27 g/mol
InChI Key: DUSCCKXALXFNQX-UHFFFAOYSA-N
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Patent
US06884814B2

Procedure details

To a solution of 1-[2-(methoxymethoxy)-4-propylphenyl]propan-1-ol (12.7 g, 53.3 mmol) and triethylsilane (21.3 mL, 133 mmol) in CH2Cl2 (120 mL) at 0° C. was added trifluoroacetic acid (16.4 mL, 213 mmol) slowly with an outlet needle attached to the round-bottom flask. The solution was stirred at 0° C. for 5 min and then at room temperature for 14 h. Water (40 mL) was added and the mixture was stirred at room temperature for 2 h. Extraction in CH2Cl2 (2×150 mL) with 50% saturated brine (5×100 mL) removed all of the trifluoroacetic acid. Flash chromatography with silica gel (gradient to 5% EtOAc/hexanes) furnished the title compound as a light green liquid (3.60 g, 38% yield): 1H NMR (300 MHz, CDCl3) δ 0.93 (t, 3H, J=7.3 Hz), 0.97 (t, 3H, J=7.3 Hz), 1.62 (m, 4H), 2.52 (m, 4H), 4.58 (s, 1H), 6.60 (s, 1H), 6.69 (d, 1H, J=7.6 Hz), 7.01 (d, 1H, J=7.6 Hz); MS m/e 179 (M+H)+.
Name
1-[2-(methoxymethoxy)-4-propylphenyl]propan-1-ol
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:10]=[C:9]([CH2:11][CH2:12][CH3:13])[CH:8]=[CH:7][C:6]=1[CH:14](O)[CH2:15][CH3:16].C([SiH](CC)CC)C.FC(F)(F)C(O)=O.O>C(Cl)Cl>[CH2:14]([C:6]1[CH:7]=[CH:8][C:9]([CH2:11][CH2:12][CH3:13])=[CH:10][C:5]=1[OH:4])[CH2:15][CH3:16]

Inputs

Step One
Name
1-[2-(methoxymethoxy)-4-propylphenyl]propan-1-ol
Quantity
12.7 g
Type
reactant
Smiles
COCOC1=C(C=CC(=C1)CCC)C(CC)O
Name
Quantity
21.3 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
16.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 14 h
Duration
14 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extraction in CH2Cl2 (2×150 mL) with 50% saturated brine (5×100 mL)
CUSTOM
Type
CUSTOM
Details
removed all of the trifluoroacetic acid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CC)C1=C(C=C(C=C1)CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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